

Application Note: Flow Cytometry Analysis of Apoptosis Following XL765 Treatment

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: XL765

Cat. No.: B560383

[Get Quote](#)

For Research Use Only.

Introduction

XL765, also known as Voxelotrisib, is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1] These two kinases are critical components of a signaling pathway that is frequently dysregulated in various cancers, promoting cell growth, proliferation, and survival.[1] By simultaneously targeting both PI3K and mTOR, **XL765** effectively abrogates downstream signaling, leading to cell cycle arrest and induction of apoptosis in a variety of tumor cell lines.[1] This application note provides a detailed protocol for the analysis of **XL765**-induced apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Principle of the Assay:

Apoptosis is a form of programmed cell death characterized by distinct morphological and biochemical changes. One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells with intact plasma membranes. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and intercalate with DNA. Dual staining with Annexin V and PI allows for the differentiation of four cell populations:

- Annexin V- / PI- : Live cells
- Annexin V+ / PI- : Early apoptotic cells
- Annexin V+ / PI+ : Late apoptotic/necrotic cells
- Annexin V- / PI+ : Necrotic cells (primary necrosis)

Data Presentation

The following tables summarize the quantitative analysis of apoptosis in various glioblastoma cell lines treated with **XL765**.

Table 1: Dose-Dependent Induction of Apoptosis by **XL765** in A172 Glioblastoma Cells (24-hour treatment)

XL765 Concentration (μM)	Live Cells (%)	Early Apoptotic Cells (%)	Late Apoptotic/Necrotic Cells (%)
0 (Control)	95.2 ± 1.5	3.1 ± 0.8	1.7 ± 0.5
5	82.4 ± 2.1	10.3 ± 1.2	7.3 ± 0.9
10	65.7 ± 3.4	22.8 ± 2.5	11.5 ± 1.8
20	48.9 ± 4.2	35.1 ± 3.1	16.0 ± 2.3

Data are presented as mean ± standard deviation from three independent experiments. Data is representative of findings in Zhao et al., 2019.

Table 2: Time-Course of Apoptosis Induction by **XL765** (10 μM) in U87MG Glioblastoma Cells

Treatment Time (hours)	Live Cells (%)	Early Apoptotic Cells (%)	Late Apoptotic/Necrotic Cells (%)
0 (Control)	96.1 ± 1.2	2.5 ± 0.6	1.4 ± 0.3
24	70.3 ± 2.8	18.9 ± 1.9	10.8 ± 1.5
48	52.6 ± 3.5	28.4 ± 2.7	19.0 ± 2.1
72	35.8 ± 4.1	39.7 ± 3.3	24.5 ± 2.8

Data are presented as mean ± standard deviation from three independent experiments. This data is representative and compiled for illustrative purposes.

Table 3: Comparative Apoptotic Response to **XL765** (10 µM, 48 hours) in Different Glioblastoma Cell Lines

Cell Line	Live Cells (%)	Early Apoptotic Cells (%)	Late Apoptotic/Necrotic Cells (%)
A172	55.4 ± 3.1	26.8 ± 2.4	17.8 ± 1.9
U87MG	52.6 ± 3.5	28.4 ± 2.7	19.0 ± 2.1
T98G	68.2 ± 2.9	15.7 ± 1.8	16.1 ± 1.6

Data are presented as mean ± standard deviation from three independent experiments. This data is representative and compiled for illustrative purposes based on findings that **XL765** induces apoptosis in these cell lines.

Experimental Protocols

Materials:

- **XL765** (dissolved in DMSO to a stock concentration of 10 mM)
- Glioblastoma cell lines (e.g., A172, U87MG, T98G)

- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
- Trypsin-EDTA
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Annexin V Binding Buffer)
- DMSO (vehicle control)
- 6-well plates
- Flow cytometry tubes
- Flow cytometer

Protocol for Induction of Apoptosis:

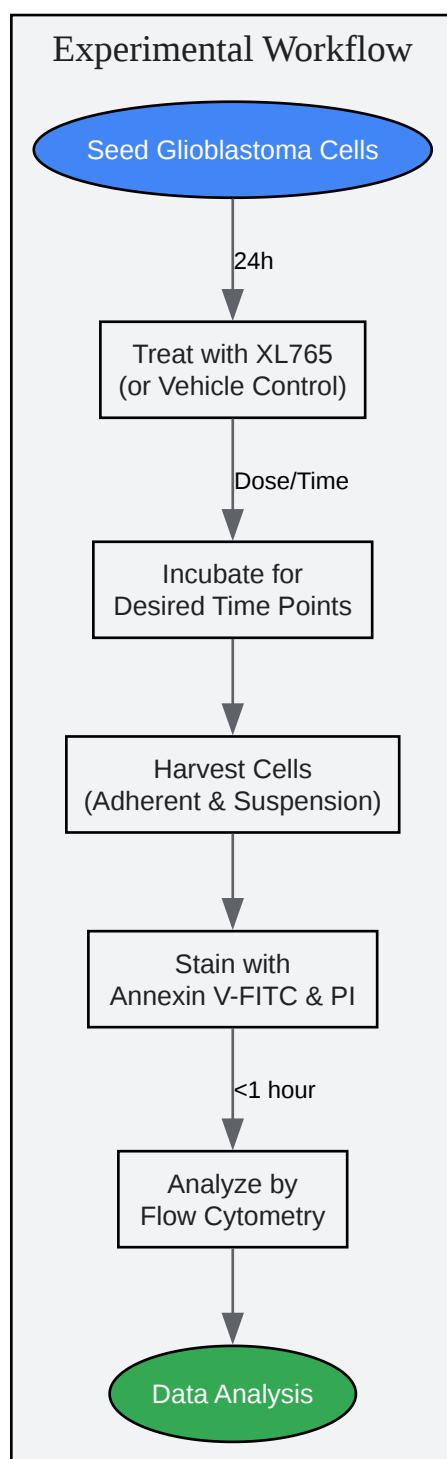
- **Cell Seeding:** Seed glioblastoma cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Incubate at 37°C in a humidified atmosphere with 5% CO₂.
- **XL765 Treatment:** After 24 hours, replace the medium with fresh medium containing the desired concentrations of **XL765** (e.g., 0, 5, 10, 20 µM). For the vehicle control, add an equivalent volume of DMSO.
- **Incubation:** Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

Protocol for Annexin V/PI Staining and Flow Cytometry:

- **Cell Harvesting:**
 - For adherent cells, carefully collect the culture medium (which may contain detached apoptotic cells).
 - Wash the adherent cells with PBS.

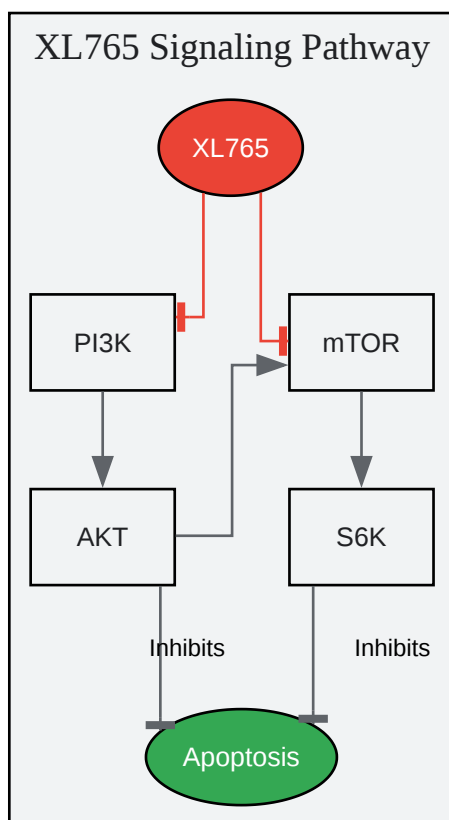
- Add Trypsin-EDTA to detach the cells.
- Combine the detached cells with the collected medium from the first step.
- For suspension cells, directly collect the cells.
- Cell Pelleting: Centrifuge the cell suspension at 300 x g for 5 minutes.
- Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
- Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1×10^6 cells/mL.
- Staining:
 - Transfer 100 μ L of the cell suspension (1×10^5 cells) to a flow cytometry tube.
 - Add 5 μ L of Annexin V-FITC and 5 μ L of PI solution.
 - Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
- Sample Dilution: Add 400 μ L of 1X Annexin V Binding Buffer to each tube.
- Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate controls (unstained cells, Annexin V-FITC only, and PI only) to set up compensation and gates.

Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow for analyzing **XL765**-induced apoptosis.



[Click to download full resolution via product page](#)

Caption: Simplified PI3K/mTOR signaling pathway inhibited by **XL765**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- To cite this document: BenchChem. [Application Note: Flow Cytometry Analysis of Apoptosis Following XL765 Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560383#flow-cytometry-analysis-of-apoptosis-after-xl765-treatment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com